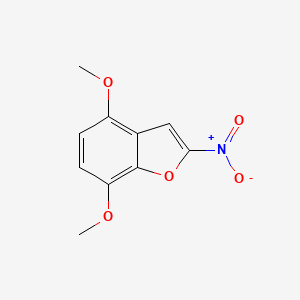

4,7-Dimethoxy-2-nitro-1-benzofuran

Description

Contextual Significance of Benzofuran (B130515) Derivatives in Synthetic Chemistry and Biological Applications

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, serves as a fundamental structural motif in a vast array of natural products and synthetic molecules. nih.govnih.govdivyarasayan.org This structural core is of significant interest to medicinal chemists and pharmacologists due to the broad spectrum of biological activities exhibited by its derivatives. nih.gov Research has demonstrated that benzofuran-containing compounds possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. nih.govnih.govijpbs.com

The versatility of the benzofuran scaffold has led to its incorporation into numerous clinically approved drugs. nih.gov For instance, Amiodarone is used to treat life-threatening ventricular arrhythmias, and Bufuralol acts as a nonselective β-adrenoceptor antagonist. mdpi.com The diverse biological activities of benzofuran derivatives have spurred extensive research into novel and efficient synthetic methodologies for their preparation. nih.govdivyarasayan.org Synthetic strategies often involve the intramolecular cyclization of a benzene derivative or the construction of a benzene ring onto a furan precursor. divyarasayan.org Various catalytic systems, including those based on palladium and copper, have been developed to facilitate the synthesis of these valuable compounds. nih.govorganic-chemistry.org

The wide-ranging applications of benzofuran derivatives in medicinal chemistry underscore their importance as privileged scaffolds in drug discovery. mdpi.comrsc.org Their ability to interact with various biological targets has made them a focal point of research aimed at developing new therapeutic agents. nih.govmdpi.com

Unique Structural Features of 4,7-Dimethoxy-2-nitro-1-benzofuran and its Research Relevance

The specific structure of this compound, characterized by the presence of two methoxy (B1213986) groups at the 4 and 7 positions and a nitro group at the 2-position of the benzofuran core, imparts distinct chemical properties that make it a compound of research interest. The electron-donating methoxy groups can influence the electron density of the aromatic system, potentially affecting its reactivity and biological interactions. tandfonline.com Conversely, the electron-withdrawing nitro group at the 2-position significantly modifies the electronic properties of the heterocyclic ring. ontosight.ai

Overview of Academic Research Trajectories for Nitro-Substituted Benzofurans

Academic research into nitro-substituted benzofurans has followed several key trajectories, primarily focusing on their synthesis and potential biological activities. The synthesis of these compounds often involves the nitration of a pre-existing benzofuran ring or the cyclization of precursors already containing a nitro group. researchgate.net For instance, electrophilic nitration is a common method for introducing a nitro group onto the benzofuran scaffold. researchgate.net

A significant area of investigation for nitro-substituted benzofurans is their potential as therapeutic agents. For example, various nitro-substituted 2-phenylbenzofurans have been synthesized and evaluated as inhibitors of human monoamine oxidase (MAO), enzymes implicated in neurodegenerative disorders. nih.govsciforum.net In these studies, the position of the nitro group on the benzofuran ring was found to be a critical determinant of the compound's inhibitory activity and selectivity for MAO-A or MAO-B isoforms. nih.gov Specifically, a 5-nitro-substituted benzofuran was identified as a potent MAO-B inhibitor, while a 7-nitro analog showed higher potency for MAO-A. nih.gov

Furthermore, the nitro group can serve as a versatile chemical handle for further functionalization of the benzofuran core, allowing for the synthesis of a diverse library of compounds for biological screening. researchgate.net The reactivity of the nitro group allows for its conversion into other functional groups, expanding the chemical space that can be explored from a single nitro-substituted precursor. Research in this area continues to explore the synthesis of novel nitrobenzofuran derivatives and to elucidate their structure-activity relationships for various biological targets.

| Property | Value |

| Chemical Formula | C10H9NO5 |

| IUPAC Name | This compound |

| Molecular Weight | 223.18 g/mol |

| General Class | Nitro-substituted Benzofuran |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65162-19-8 |

|---|---|

Molecular Formula |

C10H9NO5 |

Molecular Weight |

223.18 g/mol |

IUPAC Name |

4,7-dimethoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C10H9NO5/c1-14-7-3-4-8(15-2)10-6(7)5-9(16-10)11(12)13/h3-5H,1-2H3 |

InChI Key |

RTLHENARIGEKEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiling of 4,7 Dimethoxy 2 Nitro 1 Benzofuran

Reactions Involving the Nitro Group

The nitro group is a key site for chemical modification, primarily through reduction, which significantly alters the electronic properties and subsequent reactivity of the molecule.

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation. In the case of benzofuran (B130515) derivatives, this reaction is crucial for the synthesis of various biologically active molecules. The conversion of a nitro group to an amino group can be achieved using various reducing agents, with iron (Fe) powder in the presence of an acid or a salt like ammonium (B1175870) chloride being a common and efficient method.

For instance, the reduction of a nitrobenzofuran to its corresponding amine has been reported to proceed in high yield using iron in a refluxing saturated ammonium chloride solution. nih.gov This transformation is a critical step in the synthesis of more complex derivatives, such as benzofuran-based chalcones. nih.gov Similarly, tin (Sn) in the presence of hydrochloric acid has been employed for the reduction of a nitro group on a benzofuran ring, followed by further synthetic modifications. nih.gov

The general reaction scheme for the reduction of a nitrobenzofuran to an aminobenzofuran using iron is depicted below:

This reduction significantly changes the electronic nature of the substituent at the 2-position from strongly electron-withdrawing to electron-donating, which in turn influences the reactivity of the entire benzofuran system in subsequent reactions.

The presence of the nitro group significantly influences the molecular stability and reactivity of 4,7-dimethoxy-2-nitro-1-benzofuran. The strong electron-withdrawing nature of the nitro group deactivates the furan (B31954) ring towards electrophilic attack and can make the molecule susceptible to nucleophilic attack, particularly on the benzene (B151609) ring if other activating groups are present.

The reactivity of the nitro group itself, particularly its reduction, leads to a more stable amino derivative, which is often a key intermediate in the synthesis of more complex and stable final products. nih.gov

Reactions at the Benzofuran Ring System

The benzofuran ring system, consisting of a fused benzene and furan ring, exhibits a rich and complex reactivity pattern. The presence of the methoxy (B1213986) and nitro substituents on this compound further modulates this reactivity.

The benzene ring of the benzofuran system can undergo electrophilic aromatic substitution (EAS). pressbooks.pub The regioselectivity of this reaction is directed by the combined electronic effects of the fused furan ring and the substituents on the benzenoid part. The methoxy groups at positions 4 and 7 are strong activating groups and are ortho-, para-directing. The fused furan ring also influences the electron density of the benzene ring.

In general, for benzofuran itself, electrophilic attack is preferred at the 2- and 3-positions of the furan ring. stackexchange.com However, in this compound, the 2-position is already substituted with a deactivating nitro group. The powerful activating effect of the methoxy groups at C-4 and C-7 will strongly direct incoming electrophiles to the available positions on the benzene ring, namely C-5 and C-6. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions. For instance, formylation of 4,6-dimethoxybenzofurans using the Vilsmeier-Haack reaction has been shown to occur selectively at the C-7 position. researchgate.net Nitration of a 5-methoxy-3-methylbenzofuran (B1625968) derivative resulted in a mixture of the 4-nitro and 6-nitro isomers. nih.gov

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. pressbooks.pub

While the electron-rich benzofuran ring is generally more susceptible to electrophilic attack, nucleophilic reactions can also occur, particularly when strong electron-withdrawing groups are present. The nitro group at the 2-position makes the furan ring electron-deficient and potentially susceptible to nucleophilic attack.

Computational chemistry provides powerful tools to predict the reactivity of molecules. Local reactivity descriptors, derived from methods like Density Functional Theory (DFT), can identify the most probable sites for nucleophilic and electrophilic attack. rsc.orgrsc.org These descriptors include:

Fukui functions: Indicate the change in electron density at a particular point in a molecule when an electron is added or removed.

Local softness and electrophilicity indices: These parameters help in quantifying the reactivity of different atomic sites within a molecule. researchgate.net

Studies on related benzofuran systems have shown that theoretical calculations can accurately predict the regioselectivity of nucleophilic attacks. rsc.org For example, in a study of a functionalized benzofuran, local reactivity descriptors correctly identified the C7 position as being highly susceptible to nucleophilic attack. rsc.orgrsc.org These computational approaches can be applied to this compound to predict its behavior towards various nucleophiles.

The benzofuran ring can be susceptible to oxidation, which can lead to ring-opening or the formation of other products. The outcome of an oxidation reaction depends on the oxidizing agent and the substitution pattern of the benzofuran.

For example, the oxidation of khellin, a naturally occurring furochromone with a similar dimethoxybenzofuran core, with hydrogen peroxide in the presence of a base leads to the formation of a 6-hydroxybenzofuran-5-carboxylic acid. clockss.org Another study demonstrated that 4,6-dimethoxybenzofurans can be converted to the corresponding benzofuran-4,7-quinones through a sequence of formylation and Dakin oxidation. researchgate.net The synthesis of benzofuran-4,7-quinones from 4,6-dimethoxybenzofurans has been achieved, highlighting a synthetic route to these oxidized derivatives. researchgate.net

The presence of the electron-donating methoxy groups in this compound would likely make the benzene ring more susceptible to oxidation compared to an unsubstituted benzofuran. The specific products of an oxidation reaction would depend on the strength and nature of the oxidizing agent used.

Ring-Opening and Ring-Closure Transformations (e.g., in photochemical deprotection)

The benzofuran ring system, particularly when substituted with specific chromophores, is notably involved in photochemical ring-closure reactions. While this compound itself is the product of such a reaction, its 2-nitro substitution also renders the furan ring susceptible to dearomative transformations.

Photochemical Ring Closure:

The formation of substituted benzofurans is a key outcome in the photolysis of benzoin-based photolabile protecting groups (PPGs). harvard.eduwikipedia.org Specifically, esters derived from 3',5'-dimethoxybenzoin are well-documented to undergo a photolytic cyclization to release a protected substrate, such as a carboxylic acid, and yield a substituted benzofuran as the byproduct. harvard.eduacs.org This process is initiated by the absorption of light (e.g., at 254 nm), which excites the benzoin (B196080) moiety. harvard.edu

The proposed mechanism proceeds from the excited singlet state, involving an intramolecular cyclization where the carbonyl oxygen attacks the activated benzene ring, followed by the elimination of the leaving group. The presence of two methoxy groups on the benzene ring facilitates this intramolecular cyclization. By extension, this compound would be the photoproduct resulting from the photolysis of a precursor like a 4,5-dimethoxy-2-nitrobenzoyl-substituted compound. The side product, in this case, the benzofuran, is generally inert both chemically and photochemically under the reaction conditions. harvard.edu

Ring Transformations of 2-Nitrobenzofurans:

The electron-withdrawing nitro group at the C2 position significantly influences the reactivity of the furan ring, making it an effective Michael acceptor and a participant in cycloaddition reactions. These reactions represent a form of ring transformation, converting the aromatic benzofuran into a non-aromatic 2,3-dihydrobenzofuran (B1216630) scaffold. rsc.orgnih.gov

Recent research has demonstrated the enantioselective dearomative Michael addition between α,β-unsaturated aldehydes and 2-nitrobenzofurans under N-heterocyclic carbene (NHC) catalysis. rsc.org Similarly, metal-free dearomative formal [3+2] cycloaddition reactions between 2-nitrobenzofurans and isocyanoacetate esters have been developed, yielding chiral tricyclic compounds with high diastereoselectivity. nih.gov These transformations highlight the susceptibility of the 2-nitro-substituted furan ring to lose its aromaticity through reactions that create new stereogenic centers at the C2 and C3 positions.

| Transformation Type | Description | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Photochemical Ring Closure | Formation of the benzofuran ring from a benzoin-based precursor upon UV irradiation. The benzofuran is a photoproduct. | 3',5'-Dimethoxybenzoin esters, UV light (e.g., 254 nm). harvard.eduresearchgate.net | Substituted Benzofuran. harvard.edu |

| Dearomative Michael Addition | Addition of a homoenolate (from an enal) to the C3 position of the 2-nitrobenzofuran, breaking the furan's aromaticity. | α,β-Unsaturated aldehydes, N-Heterocyclic Carbene (NHC) catalyst. rsc.org | 2,3-Dihydrobenzofuran derivative. rsc.org |

| Dearomative [3+2] Cycloaddition | Formal cycloaddition reaction across the C2-C3 bond of the 2-nitrobenzofuran. | Isocyanoacetate esters, Cupreine derivative catalyst. nih.gov | Chiral tricyclic 2,3-dihydrobenzofuran derivative. nih.gov |

Reactivity of Methoxy Substituents

The two methoxy groups at the C4 and C7 positions are powerful electron-donating groups that significantly influence the reactivity of the benzofuran's benzene ring.

Activation towards Electrophilic Aromatic Substitution:

The primary role of the methoxy groups is to activate the benzene portion of the molecule for electrophilic substitution reactions. smolecule.com Studies on 4,6-dimethoxybenzofurans have shown that the strategic placement of these groups enhances the chemical reactivity, preferentially directing electrophiles to the C7 position. tandfonline.com In the case of this compound, the methoxy groups at C4 and C7 activate the available C5 and C6 positions. The regiochemical outcome of an electrophilic attack would depend on the interplay between the activating effects of the two methoxy groups and the deactivating effect of the furan ring, which is further deactivated by the C2-nitro group. The C5 position is ortho to the 4-methoxy group and meta to the 7-methoxy group, while the C6 position is ortho to the 7-methoxy group and meta to the 4-methoxy group, suggesting a complex substitution pattern.

Modulation of Photochemical Properties:

Beyond directing electrophilic attack, methoxy groups can be strategically incorporated to tune the photochemical properties of a molecule. In a related system, a methoxy-substituted nitrodibenzofuran was synthesized to improve its two-photon absorption cross-section, demonstrating that methoxy substituents can enhance the efficiency of photochemical processes. nih.gov

Other Potential Reactions:

While specific studies on this compound are limited, general reactions for aryl methoxy groups could potentially apply. These include:

Oxidation: The methoxy group can be oxidized under certain conditions to form corresponding quinones. smolecule.com

Deprotection/Demethylation: The methyl group can be cleaved using strong acids or other demethylating agents to yield the corresponding hydroxyl group (a phenol). This is a common transformation in the synthesis of natural products and pharmaceutical intermediates. researchgate.net

| Reaction Type | Description | Potential Reagents | Potential Product |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Activation of the C5 and C6 positions on the benzene ring for attack by electrophiles (e.g., nitration, halogenation, acylation). smolecule.comtandfonline.com | HNO₃/H₂SO₄, Br₂, Acyl chloride/AlCl₃. | Substituted this compound. |

| Oxidation | Conversion of a methoxy group to a carbonyl group, potentially leading to quinone formation. smolecule.com | Strong oxidizing agents. | Benzofuran-quinone derivative. |

| Demethylation | Cleavage of the methyl-oxygen bond to form a hydroxyl group. researchgate.net | BBr₃, HBr, AlCl₃. researchgate.net | Hydroxy-substituted 2-nitro-1-benzofuran. |

Strategic Structural Modifications and Derivative Synthesis of 4,7 Dimethoxy 2 Nitro 1 Benzofuran

Derivatization at the Benzofuran (B130515) Core Positions

The benzofuran nucleus, comprising a furan (B31954) ring fused to a benzene (B151609) ring, presents distinct opportunities for chemical modification at both the heterocyclic and benzenoid portions.

The C-2 and C-3 positions of the furan moiety are primary targets for substitution. The nitro group at the C-2 position is a key functional handle. It can be reduced to an amino group, which then serves as a precursor for a wide array of further transformations, including the formation of amides, sulfonamides, or its use in building new heterocyclic rings.

The C-3 position, being adjacent to the heteroatom and part of the electron-rich furan ring, is susceptible to electrophilic attack and metal-catalyzed functionalization. Palladium-catalyzed direct arylation reactions, for instance, have been effectively used to introduce aryl groups at the C-3 position of 2-substituted benzofurans. researchgate.net This method allows for the creation of C-C bonds with a variety of functional groups tolerated on the incoming aryl halide, yielding 3-arylbenzofurans in good to excellent yields. researchgate.net

The benzene portion of the 4,7-dimethoxy-2-nitro-1-benzofuran molecule is activated towards electrophilic substitution by the two methoxy (B1213986) groups. These electron-donating groups direct incoming electrophiles primarily to the C-5 and C-6 positions.

Halogenation and Nitration: The introduction of halogen atoms (e.g., bromine, chlorine) or additional nitro groups onto the benzenoid ring is a common strategy. researchgate.netrsc.org It has been noted that the presence of halogens or nitro groups at positions C-4, C-5, or C-6 can be essential for certain biological activities. rsc.org

Formylation and Oxidation: The Vilsmeier-Haack reaction can be used to selectively introduce a formyl (aldehyde) group onto the activated benzene ring, typically at a position ortho to one of the methoxy groups. researchgate.net For example, 4,6-dimethoxybenzofurans can be formylated at the C-7 position. researchgate.net This aldehyde can then be converted into other functionalities or used in subsequent synthetic steps. Furthermore, Dakin oxidation of such formylated benzofurans can lead to the formation of benzofuran-4,7-quinones. researchgate.net

A summary of representative functionalizations on the benzenoid ring is presented below.

| Position(s) | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| C-5 | Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |

| C-5 | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| C-7 | Formylation | Vilsmeier-Haack (POCl₃/DMF) | Formyl (-CHO) |

| C-4, C-7 | Oxidation (from formyl precursor) | Dakin Oxidation (H₂O₂) | Quinone |

Incorporation of Additional Heterocyclic Moieties

A prevalent strategy in synthetic chemistry involves creating hybrid molecules by linking the benzofuran scaffold to other heterocyclic systems. This approach aims to combine the chemical features of both moieties, potentially leading to novel properties.

Nitrogen-containing heterocycles are frequently combined with the benzofuran core. nih.govmdpi.com

Pyrazoles: Benzofuran-pyrazole hybrids are synthesized through various routes. researchgate.netmdpi.com One common method involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound derived from a benzofuran precursor. mdpi.comnih.gov For instance, 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized, demonstrating the successful linkage of these two rings. researchgate.net

Pyrimidines: The synthesis of benzofuran-pyrimidine hybrids often proceeds through the reaction of a benzofuran-containing chalcone (B49325) (α,β-unsaturated ketone) with a guanidinium (B1211019) salt or other suitable amidine derivatives. nih.gov Highly substituted pyrimidine (B1678525) derivatives can be generated through this cyclocondensation reaction. nih.govgsu.edu

Imidazoles: Imidazole (B134444) rings can be attached to the benzofuran scaffold. mdpi.com Synthetic strategies may involve building the imidazole ring from a benzofuran-derived precursor, such as an α-haloketone, which reacts with an amidine. The resulting benzofuran-imidazole hybrids can be further modified to optimize their molecular structure. mdpi.com

Quinazolinones: Fused and linked benzofuran-quinazolinone systems have been reported. nih.govnih.gov Synthesis can involve the reaction of a 2-aminobenzamide (B116534) with a benzofuran derivative containing a suitable functional group, like a carboxylic acid or an aldehyde, to construct the quinazolinone ring. organic-chemistry.org For example, a library of benzofuran derivatives fused to quinazolinone scaffolds has been synthesized and studied. nih.gov

The table below showcases examples of synthesized benzofuran-heterocycle hybrids.

| Heterocycle | Linkage/Fusion Type | General Synthetic Method |

| Pyrazole (B372694) | C-C linked | Condensation of benzofuran-1,3-dicarbonyls with hydrazines. mdpi.comnih.gov |

| Pyrimidine | C-C linked | Cyclocondensation of benzofuran-chalcones with guanidine. nih.gov |

| Imidazole | C-C linked | Reaction of benzofuran-α-haloketones with amidines. mdpi.com |

| Quinazolinone | Fused/Linked | Cyclization of 2-aminobenzamides with benzofuran precursors. nih.govorganic-chemistry.org |

Creating polycyclic structures by fusing the benzofuran unit with other aromatic or heterocyclic systems is another advanced modification strategy. These fused systems often exhibit rigid, planar geometries. A notable example is the synthesis of benzofuro[2,3-b]carbazoles. iucr.org In these structures, the benzofuran moiety is fused across the C-2 and C-3 positions to a carbazole (B46965) ring system, creating a pentacyclic framework. iucr.org Another approach involves the one-pot synthesis of symmetrically benzofuran-annulated 1,8-naphthalimides, resulting in complex, fused-ring heterocyclic systems. researchgate.net

Introduction of Diverse Functional Groups (e.g., Halogens, Carbonyls, Alkyl chains)

Beyond the modifications described above, a wide variety of other functional groups can be introduced onto the this compound framework to fine-tune its properties.

Carbonyls: Carbonyl groups, such as ketones and aldehydes, are valuable functionalities. They can be introduced directly onto the ring system (e.g., via Friedel-Crafts acylation or Vilsmeier-Haack formylation) researchgate.net or as part of a side chain. For instance, novel 1-(benzofuran-3-yl)ethanones have been synthesized, placing a ketone functional group on a side chain at the C-3 position. researchgate.net

Alkyl chains: Alkyl groups can be introduced at various positions. Synthesis of 2-alkylbenzofuran derivatives has been reported, where the substituent at C-2 is an alkyl chain instead of the nitro group. researchgate.net Alkyl chains can also be part of larger functional groups or substituents on other attached rings. mdpi.com

Chalcogenide and Organometallic Coupling Reactions for Diversification

The strategic diversification of the this compound scaffold can be effectively achieved through the application of chalcogenide and organometallic coupling reactions. These reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups and structural motifs onto the benzofuran core.

Organometallic coupling reactions, particularly those catalyzed by transition metals like palladium and nickel, are instrumental in creating new carbon-carbon bonds. libretexts.orgyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. libretexts.org In the context of this compound, derivatization would likely involve the introduction of a leaving group, such as a halogen, onto the benzofuran ring to serve as the electrophilic partner in the coupling reaction.

A general catalytic cycle for such cross-coupling reactions involves the oxidative addition of the organic halide to a low-valent metal catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comuwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

For instance, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is known for its tolerance of a wide range of functional groups, including nitro groups. libretexts.orguwindsor.ca This makes it a potentially suitable method for the derivatization of this compound without affecting the nitro substituent. Similarly, Negishi (organozinc), Stille (organotin), and Hiyama (organosilicon) couplings offer alternative routes for introducing alkyl, vinyl, and aryl groups. msu.edu The reactivity of the organometallic reagent often parallels the ionic character of the carbon-metal bond. msu.edu

Chalcogenide chemistry, involving elements such as selenium, offers another avenue for diversification. Selenophene derivatives, for example, can be synthesized through various cyclization strategies. mdpi.com While direct chalcogenide coupling to the pre-formed this compound core is less commonly documented, the synthesis of benzofuran analogues containing selenium (benzoselenophenes) highlights the utility of organochalcogen compounds in heterocyclic chemistry. mdpi.com These methods often involve the construction of the heterocyclic ring system from acyclic precursors incorporating the chalcogen atom.

The diversification of benzofuran derivatives through these coupling reactions allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents at different positions of the benzofuran ring system.

Table 1: Examples of Organometallic Coupling Reactions for the Synthesis of Benzofuran Derivatives

| Coupling Reaction | Organometallic Reagent | Electrophilic Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl halide/triflate | Palladium catalyst, Base | Biaryl-substituted benzofuran |

| Negishi Coupling | Organozinc reagent | Aryl halide/triflate | Nickel or Palladium catalyst | Alkyl/Aryl-substituted benzofuran |

| Stille Coupling | Organostannane reagent | Aryl halide/triflate | Palladium catalyst | Aryl/Vinyl-substituted benzofuran |

| Hiyama Coupling | Organosilicon reagent | Aryl halide/triflate | Palladium catalyst, Fluoride source | Aryl/Vinyl-substituted benzofuran |

Table 2: Common Catalysts and Ligands in Cross-Coupling Reactions

| Catalyst Precursor | Ligand | Typical Application |

| Pd(OAc)₂ | Xantphos | C-N and C-O bond formation |

| Ni(cod)₂ | PCy₃ | C-F bond activation |

| Pd(PPh₃)₄ | - | General cross-coupling |

| [PdCl₂(PPh₃)₂] | - | Sonogashira coupling |

Structure Activity Relationship Sar Studies in the Context of 4,7 Dimethoxy 2 Nitro 1 Benzofuran Analogues

Influence of Nitro Group Position and Electronic Properties on Biological Effects

The nitro group is a potent electron-withdrawing group that significantly influences a molecule's electronic properties, polarity, and potential for biological interactions. researchgate.netontosight.ai Its position on the benzofuran (B130515) ring is a critical determinant of both the type and potency of the biological activity. nih.gov

Research on 2-phenylbenzofuran (B156813) derivatives as monoamine oxidase (MAO) inhibitors has demonstrated the profound impact of the nitro group's location. A series of compounds with methoxy (B1213986) substituents on the 2-phenyl ring and a nitro group at either position 5 or 7 of the benzofuran moiety were synthesized and evaluated. The results showed that the substitution pattern clearly dictates the affinity for MAO-A or MAO-B. Specifically, 7-nitro-2-phenylbenzofuran was identified as the most potent MAO-A inhibitor, whereas shifting the nitro group to the C-5 position, as in 2-(3-methoxyphenyl)-5-nitrobenzofuran, resulted in the most potent MAO-B inhibitor in the series. nih.gov This highlights that even a slight positional change of the nitro group can switch the selectivity profile of the compound.

Furthermore, in studies of 2-nitrobenzo[b]furans, while substituents on the benzene (B151609) ring had little effect on the reduction potential of the C-2 nitro group, the antibacterial activity was found to be markedly dependent on these other substituents. researchgate.net This suggests that while the nitro group is essential for the general class of activity, its effectiveness is modulated by other functional groups on the ring. The translocation of the nitro group to other positions on the benzene ring generally results in a decrease in activity, underscoring the importance of its specific placement for optimal biological effect. nih.gov

Table 1: Influence of Nitro Group Position on MAO Inhibition

| Compound | Nitro Group Position | 2-Phenyl Ring Substitution | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 7-Nitro-2-phenylbenzofuran | 7 | Unsubstituted | 0.168 | >10 | nih.gov |

| 2-(3-Methoxyphenyl)-5-nitrobenzofuran | 5 | 3-Methoxy | 1.41 | 0.024 | nih.gov |

Impact of Methoxy Group Positions on Molecular Interactions

The position of methoxy groups on the benzofuran scaffold significantly affects the molecule's interactions with biological targets, thereby influencing its potency. Methoxy groups are electron-donating and can participate in hydrogen bonding, which can enhance binding affinity to enzymes and receptors. mdpi.com

SAR studies on aminobenzofuran derivatives revealed that the placement of methoxy groups is crucial for antiproliferative activity. A comparison of compounds showed that those with a methoxy group at the C-6 position of the benzofuran ring exhibited higher activity than analogues with the methoxy group at the C-7 position. For example, compound 10h (with a methyl group at C-3, amino at C-5, and methoxy at C-6) was 3–10 times more active than compound 10j , which has the methoxy group at C-7. mdpi.com This suggests that the C-6 position is more favorable for establishing key molecular interactions, such as hydrogen bonding with amino acid residues like Asnβ258 in tubulin. mdpi.com

Similarly, the presence of a methoxy substituent at C-5 was found to significantly enhance antiproliferative activity compared to unsubstituted analogues. mdpi.com The strategic placement of 4,6-dimethoxy groups has been shown to enhance the chemical reactivity of the benzofuran system, specifically activating the C-7 position for electrophilic substitution reactions, which further illustrates the directing influence of methoxy group positioning. tandfonline.comclockss.org In the context of 2-phenylbenzofuran MAO inhibitors, the number and position of methoxy groups on the peripheral 2-phenyl ring also have a substantial influence on the inhibitory activity. nih.gov

Table 2: Effect of Methoxy Group Position on Antiproliferative Activity

| Compound ID (as per source) | Substituents on Benzofuran Ring | Relative Potency | Reference |

|---|---|---|---|

| 10h | C3-Methyl, C5-Amino, C6-Methoxy | High | mdpi.com |

| 10j | C3-Methyl, C5-Amino, C7-Methoxy | Low (3-10x less active than 10h) | mdpi.com |

| 10g | C5-Amino, C6-Methoxy | Moderate (2-4x less active than 10h) | mdpi.com |

| 35i-l | C7-Ethoxycarbonyl | Notably lower potency | mdpi.com |

| - | C5-Methoxy | Significant enhancement vs. unsubstituted | mdpi.com |

Role of Halogenation and Other Substituents on Biological Potency

The introduction of halogen atoms (fluorine, chlorine, bromine) and other functional groups onto the benzofuran ring is a common strategy to enhance biological potency. Halogens can increase lipophilicity, which aids in membrane permeability, and can form "halogen bonds"—strong, attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Numerous studies have shown that adding halogens to the benzofuran ring consistently results in a significant increase in anticancer and antibacterial activities. nih.govnih.govresearchgate.net For instance, the substitution of a halogen at the para position of an N-phenyl ring attached to the benzofuran core is considered beneficial for enhancing cytotoxic properties. nih.gov The position of the halogen is also a critical determinant of its effect. A study on halogenated benzofuran derivatives found that a compound with a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring possessed remarkable cytotoxic activity against leukemia cells, with an IC₅₀ value as low as 0.1 μM against the HL60 cell line. nih.gov Similarly, compounds with bromo substituents on both the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring exhibited excellent antibacterial activity. nih.gov

Besides halogens, other substituents also play a vital role. For example, in a series of 5-nitrobenzofuran (B105749) derivatives, converting a ketone group to an oxime moiety was found to elevate antifungal activity against Candida species. dergipark.org.tr The introduction of a methyl group at the C-3 position of the benzofuran ring has also been shown to significantly increase antiproliferative activity against various cell lines. mdpi.com

Table 3: Effect of Halogenation on Anticancer Activity

| Compound Description (as per source) | Halogen Substituent | Target Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Derivative 1 | Bromine on C3-methyl group | HL60 (Leukemia) | 0.1 µM | nih.gov |

| Derivative 1 | Bromine on C3-methyl group | K562 (Leukemia) | 5 µM | nih.gov |

| Compound 5 | Fluorine at C4 of 2-benzofuranyl | uPA Inhibition (Ki) | 88 nM | nih.gov |

Correlation Between Benzofuran Ring Substitution Patterns and Biological Response Profiles

For example, potent and selective MAO-B inhibition was achieved with a specific combination of a nitro group at C-5, a phenyl group at C-2, and a methoxy group at the meta-position of that phenyl ring. nih.gov Changing any of these elements alters the activity profile. In the realm of anticancer agents, high antiproliferative potency was observed in compounds featuring a methyl group at C-3 combined with a methoxy group at C-6. mdpi.com

The nature of the substituents is also critical. While adding substituents is often beneficial, introducing strong electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can sometimes decrease activity, indicating that a delicate electronic balance is required for optimal interaction with the target. mdpi.com Furthermore, studies on 4-nitrophenyl-functionalized benzofurans have shown a direct correlation between the compound's lipophilicity and its antiproliferative potential, with higher activity observed for the more lipophilic benzofuran derivatives. nih.gov The introduction of heterocyclic rings, such as a pyrazoline-thiazole moiety, to the benzofuran scaffold has also been shown to yield compounds with excellent antimicrobial activity. rsc.org

This cumulative evidence underscores that a holistic view of the substitution pattern—considering the electronic nature, position, and steric properties of all substituents—is necessary to predict and rationalize the biological response profile of benzofuran derivatives.

Table 4: Examples of Substitution Patterns and Resulting Biological Activities

| Core Structure | Key Substituents | Primary Biological Activity | Reference |

|---|---|---|---|

| 2-Phenylbenzofuran | C7-NO₂, Unsubstituted Phenyl | MAO-A Inhibition | nih.gov |

| 2-Phenylbenzofuran | C5-NO₂, 3-Methoxy on Phenyl | MAO-B Inhibition | nih.gov |

| Benzofuran | C3-Methyl, C5-Amino, C6-Methoxy | Antiproliferative | mdpi.com |

| Benzofuran | C5-Bromo, C4-Bromo on C2-Aryl | Antibacterial | nih.gov |

| 5-Nitrobenzofuran | Oxime and Methoxy-phenyl at C2 | Antifungal | dergipark.org.tr |

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can dramatically influence biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.

In the field of benzofuran derivatives, the importance of stereochemistry has been clearly demonstrated. A study on novel chiral isoxazoline-benzofuran-sulfonamide derivatives designed as fungicides found that compounds with a specific chiral configuration had a better binding affinity for the target enzyme, succinate (B1194679) dehydrogenase (SDH), than their racemic counterparts. acs.org The most potent compound from this series exhibited significantly higher antifungal effects than the commercial fungicide fluopyram, a result supported by molecular docking studies which confirmed a stronger action for the specific chiral enantiomer. acs.org

The relative orientation of substituents (diastereomers) also plays a crucial role. For instance, in a study of benzofuran derivatives as cholinesterase inhibitors, the cis isomer of one compound showed moderate inhibitory effect on butyrylcholinesterase (BChE), while its corresponding trans isomer was only weakly active. mdpi.com This suggests that the cis configuration represents a preferred conformation for interaction with the active site of BChE. mdpi.com

The significance of stereochemistry is further highlighted by research focused on developing "chiral-free" compounds. In an effort to improve upon naturally occurring chiral HIF-1 inhibitors like moracin-O, a synthetic chiral-free analogue, MO-2097, was developed. This new compound showed increased efficiency and reduced structural complexity, demonstrating that while chirality is important, it can also be a hurdle to overcome in drug development. nih.gov These findings collectively affirm that stereochemical properties are a key consideration in the design and optimization of biologically active benzofuran analogues.

Mechanistic Investigations of Biological Activity for 4,7 Dimethoxy 2 Nitro 1 Benzofuran and Its Derivatives

Elucidation of Nitro Group Bioreduction Pathways and Formation of Reactive Intermediates

The presence of a nitro group is a key structural feature of 4,7-dimethoxy-2-nitro-1-benzofuran and is central to its biological activity. nih.govsmolecule.com This functional group can undergo bioreduction, a metabolic process that transforms the nitro group into various reactive intermediates. nih.gov This process is catalyzed by enzymes known as nitroreductases. nih.gov

The bioreduction of the nitro group is a stepwise process. It involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov The intermediates generated during this reduction, particularly the N-hydroxylamino derivative, are of significant interest due to their reactivity. nih.gov These reactive intermediates can also lead to the production of reactive oxygen species (ROS), which can contribute to cellular damage. nih.gov

Interaction with Cellular Macromolecules (e.g., DNA)

A critical aspect of the biological activity of nitroaromatic compounds, including derivatives of this compound, is their ability to interact with essential cellular macromolecules like DNA. nih.gov The reactive intermediates formed during nitro group bioreduction are electrophilic and can covalently bind to nucleophilic sites on DNA, forming DNA adducts. nih.gov This interaction can disrupt the normal function of DNA. nih.gov

The formation of these DNA adducts is a key event in the genotoxicity of many nitro-containing compounds. nih.gov Specifically, the N-hydroxylamino intermediate can undergo further reactions, such as conjugation with acetate (B1210297) or sulfate (B86663), leading to the formation of a nitrenium or carbenium ion. These highly reactive species can then readily attack DNA. nih.gov The addition of a nitro group to some benzofuran (B130515) derivatives has been shown to significantly enhance their activity by reducing the melting temperature of DNA in cancer cells. nih.gov

Induction of Cellular Damage and Apoptosis

The interaction of this compound derivatives with cellular components can lead to significant cellular damage and trigger programmed cell death, or apoptosis. mdpi.com The generation of reactive oxygen species during nitro group bioreduction can cause oxidative stress, damaging cellular structures. nih.gov Furthermore, the formation of DNA adducts can activate DNA damage response pathways, which, if the damage is irreparable, can lead to the initiation of apoptosis. nih.govmdpi.com

Studies on related compounds have shown that the induction of apoptosis is a key mechanism of their anticancer effects. mdpi.comsemanticscholar.org This process is often mediated by the modulation of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. mdpi.com For instance, some benzofuran derivatives have been observed to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and Bax, and decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.comsemanticscholar.org

Modulation of Intracellular Signaling Cascades

The biological effects of this compound and its derivatives are not limited to direct interactions with macromolecules. These compounds can also modulate various intracellular signaling cascades, which are complex networks of proteins that regulate cellular processes. nih.govnih.gov The specific pathways affected can vary depending on the cell type and the specific derivative.

Research into related compounds suggests that signaling pathways involved in cell proliferation, survival, and apoptosis are often targeted. For example, the PI3K/Akt/mTOR signaling pathway, which is frequently upregulated in cancer, is a potential target for some therapeutic agents. nih.gov By inhibiting key components of this pathway, such as the protein kinase Akt, these compounds can suppress cancer cell growth and survival. nih.govunisi.it The modulation of these signaling cascades represents a significant aspect of the multifaceted mechanism of action of these benzofuran derivatives.

Identification of Specific Molecular Targets and Binding Mechanisms (e.g., kinases, topoisomerases)

To fully comprehend the mechanism of action of this compound and its derivatives, it is essential to identify their specific molecular targets. Protein kinases and topoisomerases are two important classes of enzymes that are often targeted by anticancer drugs. unisi.it

Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. unisi.it Some benzofuran derivatives have been investigated as potential kinase inhibitors. unisi.it Molecular docking studies can help predict how these compounds might bind to the active site of specific kinases, providing a basis for the design of more potent and selective inhibitors. unisi.it

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death. The ability of some nitroaromatic compounds to interact with DNA suggests that topoisomerases could be potential targets for derivatives of this compound. nih.gov

Mechanism of Action against Specific Biological Systems (e.g., β-Hematin formation inhibition)

In the context of infectious diseases like malaria, a key mechanism of action for some drugs is the inhibition of β-hematin formation. nih.govnih.gov During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing large amounts of toxic heme. To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline form called hemozoin, which is biochemically equivalent to β-hematin. dntb.gov.ua

Several benzofuran derivatives have been investigated for their ability to inhibit this crucial detoxification process. nih.gov By preventing the formation of β-hematin, these compounds allow the toxic heme to accumulate, ultimately killing the parasite. nih.govdntb.gov.ua For example, a study on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, which share structural similarities with this compound, demonstrated their ability to inhibit β-hematin formation. nih.gov The inhibitory activity of these compounds is often compared to that of known antimalarial drugs like chloroquine. nih.gov

Theoretical and Computational Chemistry Applications in the Study of 4,7 Dimethoxy 2 Nitro 1 Benzofuran

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Approaches for Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.net Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to calculate the ground-state electronic structure of organic molecules, including benzofuran (B130515) derivatives. semanticscholar.orgrsc.org This process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles, which are essential for understanding its physical and chemical properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity. For instance, in a study of a complex 4-methoxy-1-benzofuran derivative, the HOMO-LUMO gap was calculated to be 3.732 eV, indicating the molecule's potential for charge transfer and reactivity. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Benzofuran Derivative (Data adapted from a related compound)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.1431 |

| ELUMO | -2.4111 |

| Energy Gap (ΔE) | 3.7320 |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. rsc.org Color-coding is used to denote different potential regions: red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. Green represents neutral potential regions. For benzofuran derivatives, MESP maps can highlight the reactivity of the furan (B31954) and benzene (B151609) rings and the influence of various substituents. rsc.org

Mulliken Atomic Charge and Natural Bond Orbital (NBO) Analysis

Understanding the charge distribution within a molecule is key to explaining its reactivity. Mulliken population analysis is one method to assign partial charges to each atom. Natural Bond Orbital (NBO) analysis provides a more detailed chemical picture. semanticscholar.org It transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. semanticscholar.org NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). semanticscholar.org

Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. These conceptual DFT parameters include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). semanticscholar.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are crucial for comparing the reactivity of different compounds and understanding their behavior in chemical reactions. semanticscholar.org

Table 2: Illustrative Global Reactivity Descriptors (Data adapted from a related compound)

| Descriptor | Definition | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.1431 |

| Electron Affinity (A) | -ELUMO | 2.4111 |

| Electronegativity (χ) | (I+A)/2 | 4.2771 |

| Chemical Hardness (η) | (I-A)/2 | 1.8660 |

| Global Softness (S) | 1/(2η) | 0.2679 |

| Electrophilicity Index (ω) | χ²/(2η) | 4.9001 |

Computational Prediction of Spectroscopic Properties

Theoretical methods are also employed to predict the spectroscopic signatures of molecules. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., HOMO to LUMO). semanticscholar.org Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By comparing these theoretical spectra with experimental data, researchers can confirm the structure of a synthesized compound. For example, the calculation of ¹H and ¹³C NMR chemical shifts using the Gauge-Invariant Atomic Orbital (GIAO) method is a standard practice for structural elucidation of newly synthesized compounds. rsc.orgresearchgate.net

While these powerful computational tools are frequently applied to novel heterocyclic compounds, a specific and detailed investigation into 4,7-Dimethoxy-2-nitro-1-benzofuran has yet to be reported, leaving its electronic properties and theoretical spectra as an open area for future research.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H and ¹³C NMR)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an indispensable tool in the structural elucidation of organic molecules. nih.gov For this compound, these calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals and confirming the molecular structure.

The process typically involves optimizing the molecular geometry of the compound using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). semanticscholar.orgresearchgate.net Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netmdpi.com The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions allows for a direct comparison with experimental data. For instance, in studies of similar benzofuran derivatives, a high correlation between theoretical and experimental chemical shifts has been observed, validating the computational methodology. semanticscholar.orgrsc.org Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.govmdpi.com

Below are illustrative tables showing the kind of data generated from such theoretical studies. The values are representative and based on typical shifts for the functional groups present in this compound.

Table 1: Theoretical ¹H NMR Chemical Shifts for this compound

| Proton Position | Calculated Chemical Shift (ppm) |

|---|---|

| H-3 | 7.2 - 7.5 |

| H-5 | 6.8 - 7.1 |

| H-6 | 6.9 - 7.2 |

| 4-OCH₃ | 3.9 - 4.1 |

| 7-OCH₃ | 3.9 - 4.1 |

Note: These are representative values and the exact shifts would be determined by specific DFT calculations.

Table 2: Theoretical ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Calculated Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-3a | 115 - 120 |

| C-4 | 145 - 150 |

| C-5 | 100 - 105 |

| C-6 | 110 - 115 |

| C-7 | 148 - 153 |

| C-7a | 140 - 145 |

| 4-OCH₃ | 55 - 60 |

| 7-OCH₃ | 55 - 60 |

Note: These are representative values and the exact shifts would be determined by specific DFT calculations.

Vibrational Wavenumber Assignments

Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. For this compound, computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). rsc.orgaalto.fi

The calculated frequencies are often systematically higher than the experimental wavenumbers due to the neglect of anharmonicity and the use of incomplete basis sets. acs.org To improve the agreement with experimental data, the calculated frequencies are uniformly scaled using empirical scaling factors. acs.org The Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. acs.orgtandfonline.com

This approach allows for the confident assignment of key vibrational bands, such as the symmetric and asymmetric stretching of the nitro (NO₂) group, the C-O-C stretching of the furan and methoxy (B1213986) groups, and the various C-H and C=C vibrations of the aromatic system.

Table 3: Representative Vibrational Wavenumber Assignments for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) |

|---|---|

| NO₂ asymmetric stretch | 1520 - 1560 |

| NO₂ symmetric stretch | 1340 - 1370 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-O-C (furan) stretch | 1200 - 1250 |

| C-O-C (methoxy) stretch | 1020 - 1080 |

| C-H aromatic stretch | 3000 - 3100 |

Note: These are representative values based on known group frequencies and DFT calculations on similar molecules.

Electronic Absorption Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis). aalto.fi For this compound, TD-DFT calculations can predict the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org These calculations are typically performed on the previously optimized ground-state geometry. aalto.fi

The choice of functional and the inclusion of solvent effects via a continuum model are important for obtaining accurate predictions of the absorption maxima (λ_max). semanticscholar.orgrsc.org By analyzing the molecular orbitals involved in the main electronic transitions, researchers can understand how the different parts of the molecule (the benzofuran core, the nitro group, and the methoxy groups) contribute to its electronic absorption properties. This is particularly relevant for understanding the photochemical behavior of the compound.

Table 4: Simulated Electronic Absorption Data for this compound

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 340 - 360 | > 0.1 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 280 - 300 | > 0.1 | HOMO-1 → LUMO (π → π*) |

Note: Representative values based on TD-DFT calculations of similar nitroaromatic compounds.

Thermodynamic Stability and Reaction Pathway Analysis

Computational chemistry can be used to assess the thermodynamic stability of this compound and to analyze the energetics of its reaction pathways. rsc.org By calculating thermodynamic parameters such as the enthalpy of formation, Gibbs free energy, and entropy at a given temperature, the relative stability of different isomers or conformers can be determined. semanticscholar.orgrsc.org

For reaction pathway analysis, computational methods can map out the potential energy surface connecting reactants, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing insights into the feasibility and spontaneity of a chemical process. rsc.orgrsc.org For instance, in the synthesis of related heterocyclic compounds, DFT calculations have been used to compare the stability of possible products and rationalize the observed regioselectivity of the reaction. rsc.orgrsc.org The computed total energy and thermodynamic parameters can confirm the higher stability of one reaction product over another potential isomer. rsc.org

Mechanistic Elucidation via Computational Approaches (e.g., photochemical deprotection)

This compound belongs to the class of nitroaromatic compounds, which often exhibit interesting photochemical properties. Nitrobenzyl derivatives, for example, are widely used as photolabile protecting groups (PPGs), which can be cleaved upon irradiation with light. acs.orgnih.gov

Computational methods are instrumental in elucidating the complex mechanisms of such photochemical reactions. nih.gov For the photochemical deprotection involving a nitroaromatic group, the process is thought to initiate with the excitation of the molecule to an excited state. This is followed by an intramolecular hydrogen abstraction by the nitro group from a benzylic position to form an aci-nitro intermediate. muni.cz

Computational studies can model these steps by:

Calculating the properties of the excited states to identify the photochemically active state.

Locating the transition state for the intramolecular hydrogen transfer to determine the activation barrier for the formation of the aci-nitro intermediate.

Modeling the subsequent reaction steps of the aci-nitro intermediate, which can involve rearrangement and eventual release of a protected group and formation of a nitroso byproduct.

These computational investigations provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain solely from experimental studies. nih.gov

Emerging Research Avenues and Future Prospects

Advanced Synthetic Strategies for Complex Benzofuran (B130515) Architectures

The synthesis of the benzofuran nucleus has evolved significantly, moving beyond classical methods to more efficient and versatile strategies. These advanced techniques are crucial for building complex molecules based on the 4,7-Dimethoxy-2-nitro-1-benzofuran framework.

Modern synthetic approaches increasingly favor one-pot reactions and domino sequences that construct the benzofuran ring with high atom economy. dtu.dk Transition-metal catalysis is at the forefront of these innovations, with palladium, copper, gold, and iridium catalysts enabling previously challenging transformations. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed methods, such as the Sonogashira cross-coupling followed by cyclization, provide a direct route to substituted benzofurans. organic-chemistry.org Similarly, copper-catalyzed domino reactions involving intermolecular C-C and intramolecular C-O bond formation can efficiently generate 2,3-disubstituted benzofurans. organic-chemistry.org

Recent progress has also focused on metal-free synthesis, which offers advantages in terms of cost and toxicity. Hypervalent iodine reagents, for example, can mediate the oxidative cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans. dtu.dkorganic-chemistry.orgnih.gov The development of organocatalysis, using superbases like phosphazene P4-tBu, has enabled the intramolecular cyclization of o-alkynylphenylethers under mild, metal-free conditions. nih.gov

These strategies could be pivotal for elaborating the this compound core. The nitro group can be reduced to an amine, providing a handle for further diversification, or the aromatic ring can be functionalized using modern cross-coupling techniques to build intricate, polycyclic architectures with potential applications in drug discovery and materials science. nih.gov

| Catalytic System | Reaction Type | Precursors | Reference |

| Pd(OAc)2/PPh3 | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | organic-chemistry.org |

| CuI | Domino C-C/C-O Formation | 1-Bromo-2-iodobenzenes, β-Keto Esters | organic-chemistry.org |

| PhI(OAc)2 (Catalyst) | Oxidative Cyclization | 2-Hydroxystilbenes | organic-chemistry.orgnih.gov |

| Ir(III) Complex | Cyclodehydration | α-Aryloxy Ketones | organic-chemistry.org |

| Ru-Catalyst | Isomerization/Ring-Closing Metathesis | 1-Allyl-2-allyloxybenzenes | organic-chemistry.org |

| Gold(I) Complex | Cycloisomerization/ Current time information in Bangalore, IN.mdpi.com-Iodine Shift | 2-(Iodoethynyl)aryl Esters | organic-chemistry.org |

Exploration of Novel Chemical Reactivity and Catalytic Transformations

The reactivity of this compound is governed by the interplay of its constituent parts. The electron-rich dimethoxy-substituted benzene (B151609) ring is primed for electrophilic substitution, while the nitro group deactivates the furan (B31954) ring towards electrophilic attack but makes it susceptible to nucleophilic addition or substitution, particularly after a reduction step.

Catalytic transformations offer a powerful toolkit for unlocking the synthetic potential of this scaffold. researchgate.net C-H activation is an increasingly important strategy for the direct functionalization of heterocyclic cores, minimizing the need for pre-functionalized starting materials. mdpi.com Palladium-catalyzed C-H alkenylation of phenols, for example, can be used to construct coumarins and benzofurans. mdpi.com Such a strategy could potentially be applied to derivatives of 4,7-dimethoxy-1-benzofuran to introduce new substituents regioselectively.

The nitro group itself is a versatile functional handle. Its reduction to an amino group opens up a vast chemical space, allowing for the introduction of diverse functionalities through acylation, sulfonylation, or diazotization reactions. This amino derivative could serve as a precursor for synthesizing fused heterocyclic systems, such as benzofuro-pyrimidines or benzofuro-pyrazoles, which are known to possess a range of biological activities. arabjchem.org The Vilsmeier-Haack reaction, for instance, has been used on substituted 1-(4,6-dimethoxybenzofuran-5-yl)ethanone hydrazones to prepare key intermediates for a variety of heterocyclic systems. arabjchem.org

Application of Machine Learning and Artificial Intelligence in Benzofuran Research and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from catalyst design to drug discovery. mdpi.com These computational tools can analyze vast datasets to predict reaction outcomes, optimize synthetic pathways, and identify novel molecules with desired properties, thereby accelerating the research and development cycle. mdpi.comacs.org

In the context of benzofuran chemistry, AI can be employed to:

Predict Catalyst Performance: ML models can analyze catalyst structures and reaction parameters to predict their effectiveness for specific transformations, such as the cross-coupling reactions used in benzofuran synthesis. mdpi.comgoogle.com This approach can reduce the experimental effort required to identify optimal catalytic systems.

Design Novel Compounds: Generative AI models can design new benzofuran derivatives with specific predicted properties. For instance, by training on databases of known anticancer or antimicrobial agents, an AI could propose novel structures based on the this compound scaffold that are optimized for a particular biological target. researchgate.net

Screen for Biological Activity: Predictive ML models can screen virtual libraries of benzofuran derivatives against biological targets, prioritizing a smaller number of high-potential candidates for synthesis and in vitro testing. acs.org This has been successfully applied to identify inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase and to discover new antiviral compounds against the Yellow Fever virus. acs.orgresearchgate.net

The integration of AI into the study of this compound and its derivatives could significantly accelerate the discovery of new materials and therapeutic agents by making the exploration of chemical space more efficient and targeted. mdpi.com

| AI/ML Application Area | Description | Potential Impact on Benzofuran Research | Reference |

| Catalyst Design | Using ML regression algorithms with DFT-computed data to predict catalyst selectivity and efficiency. | Faster optimization of catalysts for synthesizing complex benzofuran architectures. | google.com |

| Virtual Screening | Building predictive models from HTS data to prioritize compounds for in vitro testing. | Identification of novel benzofuran-based antivirals or anticancer agents. | acs.orgresearchgate.net |

| Synthesis Optimization | Leveraging empirical data from literature to optimize reaction conditions and pathways. | Reduced resource consumption and shorter development timelines for new derivatives. | mdpi.com |

| Property Prediction | Developing models to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. | Early-stage deselection of compounds with unfavorable pharmacokinetic profiles. | researchgate.net |

Investigation of Underexplored Biological Pathways and Targets

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgnih.govnih.gov However, the precise mechanisms of action and the full range of biological targets for many of these compounds remain underexplored.

The this compound scaffold contains features that suggest several avenues for biological investigation:

Anticancer Activity: The substitution pattern of the benzofuran ring is a critical determinant of its biological activity. nih.gov Halogenation or the introduction of hybrid structures like piperazine (B1678402) has been shown to result in potent cytotoxic agents. nih.govmdpi.com The presence of methoxy (B1213986) groups can also influence cytotoxicity. researchgate.net The nitro group, in particular, has been shown in other heterocyclic systems to significantly boost anticancer activity, possibly by altering DNA interactions. mdpi.com Investigating the effect of this compound on specific cancer cell lines, particularly those where HIF-1 or other pathways sensitive to nitroaromatics are crucial, could be a fruitful area of research. mdpi.com

Antimicrobial and Antiprotozoal Effects: Nitro-heterocyclic compounds are a well-established class of antimicrobial agents. The nitro group can be bioreduced within target organisms to form radical species that damage cellular macromolecules. Derivatives of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone have shown potent antimalarial activity, indicating that the nitro-benzofuran combination is a promising pharmacophore for targeting parasites like Plasmodium falciparum. asm.org The specific this compound compound could be screened against a panel of bacteria, fungi, and protozoa to identify potential new anti-infective leads. asm.orgrsc.org

Targeting Novel Pathways: Many biological specimens beyond blood and urine, such as cerebrospinal fluid, saliva, and sebum, are considered underexplored in clinical metabolomics. mdpi.com Investigating how compounds like this compound affect the metabolic profile of these systems could provide insights into previously uncharacterized biological pathways and reveal novel biomarkers or therapeutic targets for a range of diseases, including neurodegenerative disorders. mdpi.com

Future research should focus on systematic screening of this compound and its close analogues against diverse biological targets, followed by detailed mechanistic studies to elucidate their mode of action, paving the way for potential therapeutic applications.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4,7-Dimethoxy-2-nitro-1-benzofuran in laboratory settings?

A1. Synthesis typically involves introducing methoxy and nitro groups sequentially to a benzofuran scaffold. A common approach includes:

- Step 1: Methoxylation of the benzofuran precursor at positions 4 and 7 using alkylating agents (e.g., dimethyl sulfate) under alkaline conditions.

- Step 2: Nitration at position 2 using nitric acid or mixed acids (HNO₃/H₂SO₄). Careful control of reaction temperature (0–5°C) is critical to avoid over-nitration or decomposition .

- Purification: Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended to isolate the product.

Key Reference: Nitration protocols for benzofuran derivatives are detailed in studies on nitrobenzofuroxans, which highlight regioselectivity challenges and purification strategies .

Q. Q2. Which analytical techniques are essential for confirming the structure of this compound?

A2. A combination of spectroscopic and chromatographic methods is required:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm methoxy (δ ~3.8–4.0 ppm) and nitro group positions. Aromatic protons in benzofuran typically appear as doublets or triplets (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .

Note: Discrepancies in spectral data between studies may arise from solvent effects or crystallinity differences; cross-referencing multiple techniques is advised .

Advanced Research Questions

Q. Q3. How can researchers optimize the nitration step to minimize byproducts in this compound synthesis?

A3. Nitration optimization strategies include:

- Regioselectivity Control: Use directing groups (e.g., methoxy) to favor nitration at position 2. Computational modeling (DFT) predicts electron density distribution to guide reaction conditions .

- Catalytic Methods: Transition metal catalysts (e.g., Cu(NO₃)₂) or ionic liquids improve yield and selectivity.

- In Situ Monitoring: Techniques like HPLC or inline IR spectroscopy track reaction progress and identify intermediates .

Data Contradiction Note: Conflicting reports on nitration efficiency may stem from varying acid concentrations or precursor purity. Replicate experiments with controlled variables are essential .

Q. Q4. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

A4. Conflicting data may arise from polymorphic forms or impurities. Methodological solutions include:

- Polymorph Screening: Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via X-ray diffraction (XRD) to identify crystal forms .

- Purity Assessment: Use differential scanning calorimetry (DSC) to detect impurities affecting melting points.

- Collaborative Validation: Cross-check data with independent labs using standardized protocols .

Q. Q5. What experimental strategies are recommended for studying the biological activity of this compound?

A5. Design considerations for bioactivity assays:

- Target Selection: Prioritize targets based on structural analogs (e.g., nitrobenzofuroxans with antimicrobial or antiparasitic activity) .

- In Vitro Assays: Test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). Include positive controls (e.g., chloramphenicol for antibiotics).

- Mechanistic Studies: Use fluorescence quenching or molecular docking to assess interactions with enzymes (e.g., monoamine oxidase) .

Caution: Address nitro group toxicity by evaluating cytotoxicity in normal cell lines .

Methodological Challenges in Advanced Research

Q. Q6. How can computational chemistry aid in predicting the reactivity of this compound?

A6. Computational tools provide insights into:

- Electrophilic Reactivity: DFT calculations (e.g., Fukui indices) identify electron-rich sites prone to substitution or oxidation .

- Spectroscopic Predictions: Software like ACD/Labs Percepta simulates NMR and IR spectra for comparison with experimental data .

- Stability Analysis: Molecular dynamics (MD) simulations assess thermal stability or degradation pathways .

Q. Q7. What strategies mitigate decomposition of this compound during storage?

A7. Stability-enhancing practices include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.